Eluxadoline

Catalog No.
S527028
CAS No.
864821-90-9
M.F
C32H35N5O5
M. Wt
569.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eluxadoline

CAS Number

864821-90-9

Product Name

Eluxadoline

IUPAC Name

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid

Molecular Formula

C32H35N5O5

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)/t20-,26-/m0/s1

InChI Key

QFNHIDANIVGXPE-FNZWTVRRSA-N

SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N

Synonyms

5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic Acid; JNJ 27018966; Viberzi;

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N

The exact mass of the compound Eluxadoline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of methoxybenzoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Eluxadoline is a highly specialized, locally acting small molecule characterized by its dual function as a μ-opioid receptor (MOR) agonist and a δ-opioid receptor (DOR) antagonist. With an exceptionally low systemic oral bioavailability of approximately 1%, it is engineered to exert its pharmacological effects exclusively within the gastrointestinal lumen [1]. In pharmaceutical research and procurement, Eluxadoline serves as a critical reference standard and active pharmaceutical ingredient (API) for developing gut-restricted therapeutics, modeling irritable bowel syndrome with diarrhea (IBS-D), and investigating mixed-opioid neurogastroenterology. Its classification as a highly soluble, low-permeability compound (BCS Class III) makes it highly relevant for oral solid dose formulation studies targeting localized enteric delivery [2].

When procuring compounds for gastrointestinal motility and visceral pain models, buyers often consider standard μ-opioid receptor agonists like loperamide due to their low cost and widespread availability. However, generic substitution with loperamide fails in advanced functional bowel disorder models because pure MOR agonism causes unopposed suppression of the myenteric plexus, leading to complete gastrointestinal transit arrest and severe constipation [1]. Eluxadoline’s built-in δ-opioid receptor antagonism acts as a pharmacological brake, normalizing gut transit without fully inhibiting it. For researchers and formulators requiring a compound that modulates rather than paralyzes GI motility, Eluxadoline is non-interchangeable [2].

Receptor Binding Profile: Dual MOR/DOR Modulation

Eluxadoline exhibits a highly specific mixed-receptor binding profile, acting as a potent MOR agonist (Ki = 1.8 nM) while simultaneously providing DOR antagonism (Ki = 430 nM)[1]. In contrast, loperamide functions as a pure MOR agonist without functional DOR antagonism. This dual activity is the fundamental driver of Eluxadoline's unique efficacy, as the DOR antagonism mitigates the excessive constipating effects typically induced by unopposed MOR activation [2].

Evidence DimensionOpioid Receptor Binding Affinity (Ki)
Target Compound DataEluxadoline: MOR Ki = 1.8 nM; DOR Ki = 430 nM
Comparator Or BaselineLoperamide: Pure MOR agonist, lacks functional DOR antagonism
Quantified DifferenceEluxadoline provides intrinsic DOR antagonism (430 nM) absent in standard baseline MOR agonists.
ConditionsIn vitro human opioid receptor binding assays.

Procurement of Eluxadoline is essential for in vitro screening and neurogastroenterology assays that require simultaneous MOR activation and DOR inhibition.

In Vivo Gastrointestinal Transit Modulation

In murine models of gastrointestinal transit, Eluxadoline demonstrates a significantly wider and more physiological therapeutic window than loperamide. Following a 30 mg/kg oral dose of Eluxadoline, upper GI tract transit normalizes and returns to control levels within 3 hours [1]. Conversely, a much lower 3 mg/kg oral dose of loperamide causes significant and prolonged inhibition of upper GI motility lasting beyond 5 hours [1]. Eluxadoline modulates transit (ED50 ~45.7 mg/kg) without causing the complete motility shutdown characteristic of pure MOR agonists [2].

Evidence DimensionDuration of Upper GI Transit Inhibition
Target Compound DataEluxadoline: Transit returns to normal within 3 hours at 30 mg/kg PO
Comparator Or BaselineLoperamide: Transit remains significantly inhibited at 5 hours at 3 mg/kg PO
Quantified DifferenceEluxadoline provides transient, modulatory control rather than prolonged (>5 hr) complete motility arrest.
ConditionsIn vivo murine upper GI transit models.

This pharmacokinetic/pharmacodynamic profile is critical for researchers needing an in vivo standard that reduces motility without inducing experimental constipation.

Physicochemical Suitability for Gut-Restricted Formulation

Eluxadoline is classified as a Biopharmaceutics Classification System (BCS) Class III compound, characterized by high aqueous solubility and low permeability. It maintains a solubility of >3 mg/mL at a pH of 4.5 and remains soluble up to 100 mg in 250 mL across a broad physiological pH range (1.2 to 7.5) [1]. This high solubility, combined with an absolute systemic oral bioavailability of ~1% [2], ensures that the API remains dissolved and active in the gastrointestinal lumen without crossing into systemic circulation.

Evidence DimensionAqueous Solubility and Systemic Bioavailability
Target Compound DataEluxadoline: Solubility >3 mg/mL at pH 4.5; Bioavailability ~1%
Comparator Or BaselineStandard systemic opioids: High permeability, high systemic bioavailability
Quantified DifferenceEluxadoline achieves high luminal solubility while restricting systemic exposure to ~1%.
ConditionsAqueous solubility testing (pH 1.2-7.5) and human pharmacokinetic profiling.

This makes Eluxadoline the optimal API for procurement in formulation studies focused on immediate-release, locally acting enteric therapies.

In Vivo Models of Irritable Bowel Syndrome (IBS-D)

Because Eluxadoline normalizes GI transit within 3 hours without causing full motility arrest, it is the preferred reference compound for in vivo efficacy testing of novel IBS-D therapeutics, replacing loperamide which confounds results via severe constipation[1].

Mixed Opioid Receptor Pharmacology Assays

Eluxadoline's precise binding affinities (MOR Ki = 1.8 nM, DOR Ki = 430 nM) make it an essential standardized tool for in vitro receptor binding assays and ex vivo myenteric plexus contractility studies requiring dual-pathway modulation [2].

Gut-Restricted Formulation Development

As a BCS Class III molecule with high aqueous solubility across pH 1.2–7.5 and <1% systemic bioavailability, Eluxadoline is heavily utilized in pharmaceutical materials science to develop and benchmark immediate-release, locally acting oral solid dosage forms [3].

XLogP3

0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

569.26381923 g/mol

Monoisotopic Mass

569.26381923 g/mol

Heavy Atom Count

42

Appearance

Solid powder

UNII

45TPJ4MBQ1

Drug Indication

For the treatment of irritable bowel syndrome with diarrhea (IBS-D).
FDA Label
Truberzi is indicated in adults for the treatment of irritable bowel syndrome with diarrhoea (IBS D).
Treatment of diarrhoea-predominant irritable bowel Syndrome

Livertox Summary

Eluxadoline is a mixed opioid receptor agonist (mu) and antagonist (delta) that is used to treat diarrhea-predominant irritable bowel disease. Eluxadoline is associated with a low rate of serum aminotransferase elevations that appear to be due to isolated instances of sphincter of Oddi spasm and/or pancreatitis that occurs most frequently in persons without a gallbladder.

Drug Classes

Gastrointestinal Agents

MeSH Pharmacological Classification

Gastrointestinal Agents

ATC Code

A07
A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07D - Antipropulsives
A07DA - Antipropulsives
A07DA06 - Eluxadoline

Mechanism of Action

Eluxadoline is a mu-opioid receptor agonis, kappa opioid receptor agonist and a delta opioid receptor antagonist. Eluxadoline is used for diarrhea predominant IBS because it reduces intestinal contractility and normalizes stress-induced acceleration of upper GI transit. Antagonistic activity at the delta receptor minimizes the constipating effect usually seen by mu-opioid receptor agonists alone. Because of it's limited systemic bioavailability, there may be less side effects associated with the use of eluxadoline in comparison with other therapies used to treat diarrhea predominant IBS.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Other CAS

864821-90-9

Absorption Distribution and Excretion

The oral absorption of eluxadoline is poor - estimated to be 1.02%, this could be attributed to poor in vitro GI permeability, and its zwitterionic nature leading to a negatively charged molecule across the GI pH range.
82% excreted in feces, <1% excreted in urine.

Metabolism Metabolites

The metabolism of eluxadoline is currently unclear, however evidence suggests limited glucoronidation forms an acyl glucuronide metabolite that is then excreted into urine.

Wikipedia

Eluxadoline
�-Ketoisocaproic_acid

FDA Medication Guides

Viberzi
Eluxadoline
TABLET;ORAL
ALLERGAN HOLDINGS
06/17/2020

Biological Half Life

The mean plasma elimination half-life ranged from 3.7 hours to 6 hours.

Use Classification

Human drugs -> Antidiarrheals, intestinal antiinflammatory / antiinfective agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Garnock-Jones KP: Eluxadoline: First Global Approval. Drugs. 2015 Jul;75(11):1305-10. doi: 10.1007/s40265-015-0436-4. [PMID:26149369]
Nee J, Zakari M, Lembo AJ: Current and emerging drug options in the treatment of diarrhea predominant irritable bowel syndrome. Expert Opin Pharmacother. 2015 Dec;16(18):2781-92. doi: 10.1517/14656566.2015.1101449. Epub 2015 Nov 11. [PMID:26558923]
Dove LS, Lembo A, Randall CW, Fogel R, Andrae D, Davenport JM, McIntyre G, Almenoff JS, Covington PS: Eluxadoline benefits patients with irritable bowel syndrome with diarrhea in a phase 2 study. Gastroenterology. 2013 Aug;145(2):329-38.e1. doi: 10.1053/j.gastro.2013.04.006. Epub 2013 Apr 9. [PMID:23583433]
Davenport JM, Covington P, Bonifacio L, McIntyre G, Venitz J: Effect of uptake transporters OAT3 and OATP1B1 and efflux transporter MRP2 on the pharmacokinetics of eluxadoline. J Clin Pharmacol. 2015 May;55(5):534-42. doi: 10.1002/jcph.442. Epub 2015 Jan 14. [PMID:25491493]
Fujita W, Gomes I, Dove LS, Prohaska D, McIntyre G, Devi LA: Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers. Biochem Pharmacol. 2014 Dec 1;92(3):448-56. doi: 10.1016/j.bcp.2014.09.015. Epub 2014 Sep 28. [PMID:25261794]
FDA Approved Drug Products: VIBERZI (eluxadoline) tablets

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